Herniariasaponin 7
Description
Herniariasaponin 7 (CAS: 182625-43-0; Product ID: T125526) is a triterpenoid saponin isolated from Herniaria species, notably H. hirsuta. These compounds are characterized by a medicagenic acid aglycone core linked to oligosaccharide chains, often including rare sugars such as apiose .
Properties
Molecular Formula |
C61H94O30 |
|---|---|
Molecular Weight |
1307.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-carboxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C61H94O30/c1-23-32(66)41(86-48-37(71)34(68)33(67)29(20-62)85-48)39(73)50(82-23)89-44-43(88-52-45(74)61(80,21-63)22-81-52)40(84-25(3)64)24(2)83-51(44)91-54(79)60-16-14-55(4,5)18-27(60)26-10-11-30-56(6)19-28(65)46(90-49-38(72)35(69)36(70)42(87-49)47(75)76)59(9,53(77)78)31(56)12-13-58(30,8)57(26,7)15-17-60/h10,23-24,27-46,48-52,62-63,65-74,80H,11-22H2,1-9H3,(H,75,76)(H,77,78)/t23-,24+,27-,28-,29+,30?,31?,32-,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44+,45-,46-,48-,49-,50-,51-,52-,56+,57+,58+,59-,60-,61+/m0/s1 |
InChI Key |
XNRKDQAHYBHQDY-XYSYQHEKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]9[C@@H]([C@](CO9)(CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC9C(C(CO9)(CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Herniariasaponin 7 typically involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated from the purified extract through further chromatographic separation and identified using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction for Herniariasaponin 7, breaking glycosidic bonds to release sugar units and the medicagenic acid aglycone.
Key Findings:
-
Acid-Catalyzed Hydrolysis :
this compound undergoes cleavage of glycosidic bonds under acidic conditions (e.g., HCl or H₂SO₄), yielding medicagenic acid and monosaccharides (e.g., glucose, apiose) . -
Enzymatic Hydrolysis :
β-Glucosidase and β-galactosidase enzymes selectively cleave terminal glucose/galactose residues during colonic biotransformation, increasing aglycone abundance .
Table 1: Hydrolysis Products of this compound
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acid hydrolysis | 0.5 M HCl, 70°C, 4 hrs | Medicagenic acid, apiose, glucose | |
| Enzymatic hydrolysis | β-Glucosidase, pH 7.0 | Partially deglycosylated saponins |
Oxidation Reactions
The triterpene core and hydroxyl groups in this compound are susceptible to oxidation.
Key Findings:
-
Phase I Metabolism :
Hepatic cytochrome P450 enzymes oxidize medicagenic acid (post-hydrolysis) to form hydroxylated derivatives, enhancing solubility for excretion . -
Laboratory Oxidation :
Treatment with hydrogen peroxide (H₂O₂) oxidizes secondary alcohols to ketones, altering bioactivity.
Example Reaction:
Conjugation Reactions (Phase II Metabolism)
Post-hydrolysis, medicagenic acid undergoes conjugation with glucuronic acid or sulfate groups in the liver.
Key Findings:
-
Glucuronidation :
UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups, forming water-soluble metabolites . -
Sulfation :
Sulfotransferases add sulfate groups, further enhancing excretion efficiency .
Table 2: Conjugation Pathways
Biosynthetic Reactions
This compound is biosynthesized via glycosylation and acetylation of medicagenic acid.
Key Steps:
-
Glycosylation : Sugar units (apiose, glucose) are attached via glycosyltransferases to the aglycone’s C-3 and C-28 positions .
-
Acetylation : Acetyl-CoA-dependent transferases add acetyl groups to specific hydroxyl residues, stabilizing the molecule .
Structural Features Influencing Reactivity:
-
Bidesmosidic Structure : Two sugar chains (C-3 and C-28) increase susceptibility to hydrolysis .
-
Acetyl Groups : Protect specific glycosidic bonds from enzymatic cleavage .
Stability and Degradation
This compound degrades under extreme conditions:
-
Thermal Degradation : Decomposition occurs above 150°C, forming triterpene fragments.
-
pH Sensitivity : Unstable in strongly acidic (pH < 2) or alkaline (pH > 10) environments, leading to aglycone precipitation .
Research Advancements
Recent studies highlight novel reactions and applications:
Scientific Research Applications
Chemistry: Used as a model compound for studying the chemical behavior of saponins and their derivatives.
Biology: Investigated for its potential role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the formulation of natural surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of Herniariasaponin 7 involves its interaction with biological membranes and molecular targets:
Membrane Interaction: Saponins can interact with cell membranes, leading to increased permeability and potential disruption of membrane integrity.
Molecular Targets: this compound may target specific proteins or enzymes involved in inflammatory pathways, microbial growth, or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation
Comparison with Similar Compounds
Key Observations :
- Herniariasaponin H is the most structurally complex, with seven sugar units and apiose, distinguishing it from Herniariasaponin G and 5 .
Metabolic Pathways
Herniariasaponins undergo gastrointestinal biotransformation via deglycosylation. Comparative studies reveal:
Contrast :
- Herniariasaponin H’s biotransformation is well-documented, showing a 90% signal reduction during colonic phase digestion, while this compound’s metabolic profile remains unstudied .
- Medicagenic acid (common aglycone in herniariasaponins) differs from hederagenin (aglycone in hederacoside C) by a C-2 hydroxyl and C-24 hydroxycarbonyl group, altering polarity and interaction with biological targets .
Functional and Pharmacological Comparisons
Gaps and Challenges :
- Structural ambiguity (e.g., exact glycosylation sites in this compound) complicates direct functional comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
